molecular formula C24H32N2O3S B281184 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide

5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B281184
M. Wt: 428.6 g/mol
InChI Key: BKJGWFKWRWCHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. TAK-659 is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of B cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of B cell malignancies.

Mechanism of Action

5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide inhibits BTK by binding to the active site of the enzyme. BTK is a key mediator of B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK leads to a decrease in B cell proliferation and survival, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects
5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have significant biochemical and physiological effects in preclinical models of B cell malignancies. Inhibition of BTK leads to a decrease in the activation of downstream signaling pathways, such as AKT and ERK, which are important for cell survival and proliferation. 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide also induces apoptosis in B cells, leading to tumor cell death.

Advantages and Limitations for Lab Experiments

5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in B cell malignancies. 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has limitations, including its potential toxicity and off-target effects. These limitations must be carefully considered when designing experiments using 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide.

Future Directions

There are several future directions for research on 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide. One potential direction is to investigate the use of 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy. Another potential direction is to study the effects of 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide in other types of B cell malignancies, such as chronic lymphocytic leukemia. Additionally, further research is needed to fully understand the mechanism of action of 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide and its potential off-target effects.

Synthesis Methods

5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis of 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide inhibits BTK activity and induces apoptosis in B cell lines. In vivo studies have demonstrated that 5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide inhibits tumor growth in mouse models of B cell malignancies.

properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

5-tert-butyl-2,3-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C24H32N2O3S/c1-17-15-20(24(3,4)5)16-22(18(17)2)30(28,29)25-21-11-9-19(10-12-21)23(27)26-13-7-6-8-14-26/h9-12,15-16,25H,6-8,13-14H2,1-5H3

InChI Key

BKJGWFKWRWCHHK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C(C)(C)C

Origin of Product

United States

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